molecular formula C17H20N2O5S2 B11264032 Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B11264032
M. Wt: 396.5 g/mol
InChI Key: DXAPKMCPNNKCFE-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a sulfonamide-containing heterocyclic compound characterized by a thiophene core substituted with a methyl carboxylate ester at position 2 and a piperazine ring linked via a sulfonyl group at position 3. The piperazine moiety is further substituted with a 3-methoxyphenyl group, which introduces electron-donating properties due to the methoxy (-OCH₃) substituent.

Properties

Molecular Formula

C17H20N2O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate

InChI

InChI=1S/C17H20N2O5S2/c1-23-14-5-3-4-13(12-14)18-7-9-19(10-8-18)26(21,22)15-6-11-25-16(15)17(20)24-2/h3-6,11-12H,7-10H2,1-2H3

InChI Key

DXAPKMCPNNKCFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of thiophene-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. This is followed by the sulfonylation of the thiophene ring using a sulfonyl chloride derivative. The final step involves the coupling of the sulfonylated thiophene with 4-(3-methoxyphenyl)piperazine under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. These methods would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with three structurally related derivatives, focusing on substituent variations, physicochemical properties, and inferred pharmacological implications.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Piperazine Substituent Ester Group Molecular Weight (g/mol) Key Features
Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate (Target Compound) Thiophene 3-Methoxyphenyl Methyl ~396* Electron-donating methoxy group may enhance polarity and receptor affinity.
Methyl 3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate Thiophene 2,5-Dimethylphenyl Methyl ~394 Steric hindrance from methyl groups; discontinued (potential stability issues).
Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate Benzothiophene 3-Methoxyphenyl Ethyl 452.56 Increased lipophilicity due to benzothiophene and ethyl ester.
Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate Thiophene 4-Fluorophenyl Methyl 384.44 Fluorine substituent improves metabolic stability and bioavailability.

*Estimated based on structural similarity to .

Key Observations

Piperazine Substituent Effects :

  • The 3-methoxyphenyl group in the target compound introduces electron-donating properties, which may enhance binding to receptors sensitive to polar interactions (e.g., serotonin 5-HT₁A) compared to the 4-fluorophenyl (electron-withdrawing) and 2,5-dimethylphenyl (steric bulk) analogs .
  • The 4-fluorophenyl variant () is likely more metabolically stable due to fluorine’s resistance to oxidative degradation, a common strategy in drug design .

Ester Group Variations :

  • The ethyl ester in may prolong half-life compared to methyl esters due to slower hydrolytic cleavage, though this could delay active metabolite formation .

Research Implications and Limitations

While direct pharmacological data are absent in the provided evidence, structural analysis suggests:

  • The target compound’s 3-methoxyphenyl group could favor interactions with CNS targets, whereas the 4-fluorophenyl analog () might exhibit better pharmacokinetic profiles.

Further studies should prioritize in vitro receptor binding assays and ADMET profiling to validate these hypotheses.

Biological Activity

Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate (CAS Number: 932303-35-0) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on its antibacterial and anticancer properties.

  • Molecular Formula : C21H22N2O5S2
  • Molecular Weight : 446.55 g/mol
  • Structure : The compound features a thiophene ring, a piperazine moiety, and a methoxyphenyl group, which contribute to its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the Vilsmeier-Haack reaction to introduce the thiophene moiety. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of thiophene derivatives, including this compound. The compound has shown promising activity against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhi16 µg/mL

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against prostate cancer cell lines such as PC-3. In vitro studies demonstrated that this compound induces apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism of Action
PC-325.72 ± 3.95Induction of apoptosis via mitochondrial pathway

Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with the compound, indicating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural components:

  • Thiophene Ring : Known for enhancing lipophilicity and membrane permeability.
  • Piperazine Moiety : Contributes to interaction with biological targets and enhances pharmacological properties.
  • Methoxyphenyl Group : May enhance binding affinity to specific receptors involved in cancer progression.

Case Studies

In a case study involving animal models, the administration of this compound resulted in significant tumor growth suppression compared to control groups. The study highlighted the compound's potential in therapeutic applications for cancer treatment.

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